An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, details a common synthetic route, and explores its potential biological significance based on the activities of related quinoxaline derivatives.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 36818-07-2 | [2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Purity | ≥98% | [2][4] |
| Flash Point | 178.7°C | [5] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. While a complete set of spectra for this specific compound is not publicly available, data for structurally related compounds provide expected spectral features.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the dihydroquinoxaline ring, C=O stretching of the ester and the amide functionalities, and C-O stretching of the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would likely exhibit signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), aromatic protons of the benzene ring, and an N-H proton.
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¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the aromatic ring, and the carbons of the ethyl group.
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 g/mol ).
Synthesis of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
A common and effective method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, the reaction of o-phenylenediamine with diethyl 2-oxomalonate is a plausible and efficient route.
Reaction Mechanism
The synthesis proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate.[6]
Materials:
-
o-Phenylenediamine
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Diethyl 2-oxomalonate
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Ethanol (or another suitable solvent)
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Catalytic amount of acid (e.g., acetic acid)
Procedure:
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Dissolve equimolar amounts of o-phenylenediamine and diethyl 2-oxomalonate in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration.
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Wash the crude product with cold ethanol to remove unreacted starting materials.
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Recrystallize the product from a suitable solvent to obtain the pure ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate.
Caption: A typical experimental workflow for the synthesis.
Reactivity and Potential Biological Applications
The quinoxaline ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[6][7] The presence of the oxo and ester functional groups in ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate offers sites for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
While specific biological data for the title compound is limited, the broader class of quinoxaline derivatives has shown promise in several therapeutic areas:
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Anticancer Activity: Many quinoxaline derivatives have been investigated for their potential as anticancer agents.[6]
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Antibacterial and Antifungal Activity: The quinoxaline scaffold is a component of some antibiotics and has been explored for the development of new antimicrobial agents.[6]
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Anticonvulsant Activity: Certain quinoxaline derivatives have demonstrated anticonvulsant properties in preclinical studies.[6]
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Anti-inflammatory Activity: Some compounds containing the quinoxaline core have shown anti-inflammatory effects.[6]
The diverse biological activities of quinoxaline derivatives make ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its chemical reactivity and pharmacological profile.
References
- 1. prepchem.com [prepchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
